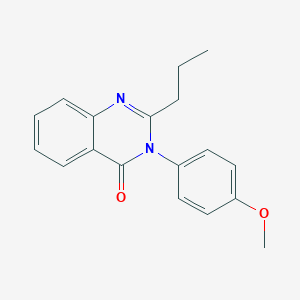![molecular formula C18H15NO3S B378134 N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide CAS No. 471883-55-3](/img/structure/B378134.png)
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiophene core and a methoxyphenyl group, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate electrophiles.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the benzothiophene core.
Formation of the Acetamide Linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzothiophenes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a benzothiophene core can interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, known for its biological activity.
Methoxybenzothiophene: Similar structure with a methoxy group, used in medicinal chemistry.
Acetamide Derivatives: Compounds with an acetamide linkage, often found in pharmaceuticals.
Uniqueness
N-(2-methoxyphenyl)-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
CAS No. |
471883-55-3 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide |
InChI |
InChI=1S/C18H15NO3S/c1-12(20)19(14-8-4-5-9-15(14)22-2)11-17-18(21)13-7-3-6-10-16(13)23-17/h3-11H,1-2H3/b17-11- |
InChI Key |
DZDYIIPCHCOZIX-BOPFTXTBSA-N |
SMILES |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
Isomeric SMILES |
CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
Canonical SMILES |
CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378054.png)
![4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]phthalonitrile](/img/structure/B378055.png)

![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378060.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B378061.png)
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378063.png)

![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)
![3-[4-(diethylamino)anilino]indol-2-one](/img/structure/B378069.png)


![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)
![4-methyl-N-[2-(10H-phenoxazin-10-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378076.png)
